molecular formula C9H15NO B12099811 2-[(Dimethylamino)methylene]cyclohexanone

2-[(Dimethylamino)methylene]cyclohexanone

Cat. No.: B12099811
M. Wt: 153.22 g/mol
InChI Key: UQRGFCOZZZCUDG-BQYQJAHWSA-N
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Description

2-[(Dimethylamino)methylene]cyclohexanone is an organic compound with the molecular formula C9H15NO It is a derivative of cyclohexanone, where a dimethylamino group is attached to the methylene carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

2-[(Dimethylamino)methylene]cyclohexanone can be synthesized through several methods. One common method involves the reaction of cyclohexanone with dimethylamine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C. The product is then purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The process may include steps such as solvent extraction, distillation, and crystallization to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions

2-[(Dimethylamino)methylene]cyclohexanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(Dimethylamino)methylene]cyclohexanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Dimethylamino)methylene]cyclohexanone involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone, 2-(dimethylamino)-: Similar structure but lacks the methylene group.

    Cyclohexanone, 2-methyl-: Contains a methyl group instead of the dimethylamino group.

    Cyclohexanone, 2-[(dimethylamino)methyl]-: Similar but with a different substitution pattern

Uniqueness

2-[(Dimethylamino)methylene]cyclohexanone is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in organic synthesis and pharmaceutical research .

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

(2E)-2-(dimethylaminomethylidene)cyclohexan-1-one

InChI

InChI=1S/C9H15NO/c1-10(2)7-8-5-3-4-6-9(8)11/h7H,3-6H2,1-2H3/b8-7+

InChI Key

UQRGFCOZZZCUDG-BQYQJAHWSA-N

Isomeric SMILES

CN(C)/C=C/1\CCCCC1=O

Canonical SMILES

CN(C)C=C1CCCCC1=O

Origin of Product

United States

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